molecular formula C22H18N2O4S2 B3013639 (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 373610-32-3

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No. B3013639
CAS RN: 373610-32-3
M. Wt: 438.52
InChI Key: XLHJCYCKDINODX-RVDMUPIBSA-N
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Description

The compound of interest, "(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate," is a multifunctional molecule that contains several reactive groups such as cyano, acrylamido, and carboxylate moieties. These groups are known to participate in various chemical reactions and can confer a range of properties to the molecule, including potential biological activities.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, derivatives of (E)-2-cyanoacrylamides have been synthesized through a one-pot reaction involving acetamide precursors, isothiocyanates, and methyl iodide in the presence of potassium hydroxide as a catalyst . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and stereochemistry of similar compounds have been confirmed using techniques such as single crystal X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of the compound of interest.

Chemical Reactions Analysis

The cyano and acrylamido groups present in the compound are known to be reactive. For example, the cyano group can undergo nucleophilic addition reactions, while the acrylamido moiety can participate in further condensation reactions to form more complex structures . The presence of a thiophene ring can also influence the reactivity of the compound, potentially leading to heterocyclization reactions as seen in related thieno[2,3-b]thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related molecules. Vibrational frequency analysis, FT-IR, and Laser-Raman spectra provide insights into the functional groups and their interactions within the molecule . Theoretical calculations such as DFT can predict the optimized geometric parameters, vibrational frequencies, and molecular orbital energies, which are crucial for understanding the reactivity and stability of the compound . Additionally, the solubility, melting point, and other physical properties can be estimated based on the known properties of similar compounds .

Scientific Research Applications

Anti-Rheumatic Potential

A study by Sherif and Hosny (2014) in the European Journal of Medicinal Chemistry explored the anti-rheumatic potential of a compound structurally similar to (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate. They synthesized derivatives and their Co(II), Cu(II), and Zn(II) complexes, which showed significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo arthritis model in rats (Sherif & Hosny, 2014).

Antioxidant and Anti-Inflammatory Activities

Madhavi and Sreeramya (2017) in the Asian Journal of Pharmaceutical and Clinical Research reported on the synthesis and evaluation of novel compounds similar to the queried chemical for in vitro antioxidant and in vivo anti-inflammatory activities. The compounds exhibited significant antioxidant and anti-inflammatory activities, comparable to standard drugs (Madhavi & Sreeramya, 2017).

Crystal Structure Determination

Lee et al. (2009) in the Journal of Chemical Crystallography conducted a study on the synthesis and crystal structure determination of a compound related to this compound. This research contributes to the understanding of molecular interactions and structural properties of such compounds (Lee et al., 2009).

Polymerization Applications

Research by Li et al. (1991) in the journal Macromolecules involved a compound structurally related to the queried chemical, showing its application in initiating diradical polymerization. This illustrates the potential of such compounds in polymer science (Li et al., 1991).

Antimicrobial and Antioxidant Studies

A study by Raghavendra et al. (2016) in Bioorganic & Medicinal Chemistry Letters focused on the synthesis of lignan conjugates, including compounds structurally similar to the queried chemical, and evaluated their antimicrobial and antioxidant activities, revealing significant results (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-3-28-22(26)19-18(14-6-8-16(27-2)9-7-14)13-30-21(19)24-20(25)15(12-23)11-17-5-4-10-29-17/h4-11,13H,3H2,1-2H3,(H,24,25)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHJCYCKDINODX-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C(=CC3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)/C(=C/C3=CC=CS3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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